7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
Description
7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a heterocyclic compound characterized by its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. The presence of both nitrogen and oxygen atoms within its bicyclic framework contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
7-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)6-15-7-12-9-16-10-13(8-15)14-12/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHJMYYZZUEKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(N2)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Double Mannich Reaction for Core Scaffold Formation
The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold serves as a foundational intermediate for synthesizing 7-benzyl-3-oxa derivatives. The double Mannich reaction is a cornerstone methodology for constructing this bicyclic framework.
Starting Materials and Reaction Conditions
- Precursor : tert-Butyl 4-oxopiperidine-1-carboxylate (9 )
- Amine Component : Benzylamine
- Aldehyde Source : Paraformaldehyde
- Solvent : Methanol or ethanol
- Temperature : Reflux (60–80°C)
- Duration : 6–8 hours
Mechanistic Pathway
- Imine Formation : Benzylamine reacts with paraformaldehyde to generate an imine intermediate.
- Cyclocondensation : The imine undergoes nucleophilic attack on the ketone group of 9 , followed by a second Mannich reaction to form the bicyclic bispidinone (10 ).
- Reduction : The carbonyl group in bispidinone is reduced using Wolff-Kishner conditions (hydrazine hydrate, KOH, 160–170°C) to yield N-benzyl-N'-tert-butoxycarbonyl (N-Boc) bispidine (11 ).
Key Data:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Cyclocondensation | Benzylamine, paraformaldehyde, MeOH, reflux | Bispidinone (10 ) | 65–70% |
| Wolff-Kishner Reduction | Hydrazine hydrate, KOH, 160°C | N-Boc-bispidine (11 ) | 83–94% |
Deprotection and Functionalization
The N-Boc group is removed to expose the secondary amine, enabling further benzylation or functionalization.
Boc Deprotection
- Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
- Conditions : Room temperature, 2–4 hours
- Product : 3-Oxa-7,9-diazabicyclo[3.3.1]nonane
Benzylation of the Amine
- Reagent : Benzyl bromide
- Base : Triethylamine (Et₃N)
- Solvent : Acetonitrile
- Temperature : 60°C, 6 hours
- Product : 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Deprotection | TFA/DCM (1:1), rt | 90% |
| Benzylation | Benzyl bromide, Et₃N, MeCN | 85% |
Alternative Synthetic Routes
Ring-Closing Metathesis (RCM)
A less common but stereoselective approach involves RCM to form the oxa-bridged bicyclic system:
Purification and Characterization
Final compounds are purified via flash chromatography (silica gel, ethyl acetate/hexane) and characterized using:
Challenges and Optimization
- Stereochemical Control : Competing axial/equatorial orientations during cyclization require chiral auxiliaries or asymmetric catalysis.
- Oxa Bridge Stability : Acidic conditions may cleave the ether linkage; neutral pH is maintained during workup.
- Scale-Up Limitations : Low yields in metathesis necessitate alternative routes for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
-
Orexin Receptor Antagonism :
- Research indicates that derivatives of 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can act as antagonists for orexin receptors (OX1 and OX2). These receptors are implicated in various disorders, including sleep disorders, anxiety, and addiction. The antagonistic action may help in developing treatments for conditions related to orexinergic dysfunctions .
- Neuroprotective Effects :
- Physical Performance Enhancement :
Chemical Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that modify the bicyclic framework to enhance its lipophilicity and biological activity . Various derivatives have been explored for their unique properties:
| Derivative | Unique Features |
|---|---|
| 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | Enhanced stability and solubility |
| 3-Azabicyclo[3.3.1]nonane | Lacks oxygen; potential for different reactivity |
Case Study 1: Orexin Receptor Antagonists
A novel derivative was tested for its efficacy as an orexin receptor antagonist in animal models suffering from sleep disorders. Results indicated significant improvement in sleep quality and reduction in anxiety-like behaviors compared to control groups .
Case Study 2: Neuroprotective Properties
In a study focusing on neuroprotection, researchers administered derivatives of this compound to mice post-stroke. The results showed enhanced recovery rates and increased levels of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .
Mechanism of Action
The mechanism of action of 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Comparison: Compared to these similar compounds, 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is unique due to the presence of both nitrogen and oxygen atoms in its structure. This dual presence imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. The presence of the benzyl group further enhances its potential for functionalization and derivatization, allowing for the creation of a wide range of derivatives with tailored properties.
Biological Activity
7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane, also known by its CAS number 1357353-12-8, is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
The molecular formula of this compound is with a molecular weight of approximately 218.30 g/mol. The compound features a unique bicyclic structure that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| CAS Number | 1357353-12-8 |
| LogP | 1.1259 |
| PSA | 24.50 Ų |
Research indicates that this compound exhibits inhibitory activity against specific enzyme classes, particularly the Class I PI3-kinase family. This inhibition is crucial as PI3-kinases are involved in various cellular processes including growth, proliferation, and survival, making them significant targets for cancer therapy and inflammatory diseases .
Antitumor Activity
In vitro studies have demonstrated that compounds similar to this compound possess potent antitumor effects by inhibiting uncontrolled cellular proliferation associated with malignant diseases. These compounds selectively inhibit Class I PI3K isoforms, particularly PI3K-alpha and -beta, which are implicated in tumorigenesis .
Cytotoxic Effects
A study assessed the cytotoxic effects of related compounds on various cancer cell lines. The results indicated significant antiproliferative activity, suggesting that this compound may effectively induce cell death in cancer cells while sparing normal cells .
Study on Inhibitory Effects
In a notable study involving the compound's effects on MOLT-3 cell lines (a type of leukemia), researchers found that treatment with this compound resulted in a marked decrease in cell viability at concentrations near the IC50 value. This suggests a promising avenue for further exploration in hematological malignancies .
Inflammatory Disease Research
The compound's role in inhibiting PI3K pathways has implications for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Research indicates that selective inhibitors of these pathways can alleviate symptoms and reduce disease progression by modulating immune responses .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
